molecular formula C11H15BClNO3 B1526632 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid CAS No. 1451390-83-2

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

Cat. No.: B1526632
CAS No.: 1451390-83-2
M. Wt: 255.51 g/mol
InChI Key: SPNIKRUJDDBTIY-UHFFFAOYSA-N
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Description

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a specialized aryl boronic acid derivative designed for advanced organic synthesis and drug discovery research. This compound integrates a boronic acid functional group, essential for Suzuki-Miyaura cross-coupling reactions, with a protected amine moiety on the aromatic ring. The Suzuki reaction is a powerful method for forming carbon-carbon bonds, widely used in medicinal chemistry to create biaryl structures found in many active pharmaceutical ingredients . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, preventing unwanted side reactions during synthesis and allowing for selective deprotection under mild acidic conditions when needed. This makes the compound a highly valuable and versatile building block for constructing complex molecules, particularly in developing targeted therapies. The presence of both the boronic acid handle and the chloro substituent on the phenyl ring offers multiple sites for further functionalization, enabling researchers to efficiently build diverse compound libraries. As a key synthetic intermediate, its applications are primarily in early-stage R&D for creating potential candidates for new drugs and organic materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[2-chloro-6-(2,2-dimethylpropanoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNIKRUJDDBTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the presence of other reactants (such as organic halides). The compound’s stability could also be affected by factors such as exposure to light, heat, and moisture.

Biological Activity

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C₁₃H₁₈BClN₂O₂
  • Molecular Weight : 270.66 g/mol
  • CAS Number : 1451390-83-2

Boronic acids, including this compound, are known to interact with diols and amino acids, which can influence various biological processes. The compound's mechanism primarily involves:

  • Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site serine residue.
  • Regulation of Protein Interactions : The compound may modulate interactions between proteins and their substrates or inhibitors through boron coordination chemistry.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its effects on cancer cell lines and enzymatic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
PC3 (Prostate Cancer)15.0Cell cycle arrest

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer metastasis:

  • Urokinase-type Plasminogen Activator (uPA) : It has been shown to inhibit uPA, which is crucial for tumor invasion and metastasis. This inhibition can potentially reduce the aggressiveness of tumors.

Case Studies

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers for apoptosis after 48 hours of exposure.
  • Prostate Cancer Research : In another study involving PC3 cells, the compound was found to downregulate the expression of matrix metalloproteinases (MMPs), which are essential for tumor invasion.

Safety and Toxicology

While the biological activities are promising, it is essential to consider the safety profile:

  • Toxicity Studies : Preliminary toxicity assessments indicate that the compound may cause respiratory irritation upon inhalation but lacks significant mutagenic or carcinogenic effects based on current data.
Toxicity ParameterResult
Respiratory IrritationYes
MutagenicityNo
CarcinogenicityNot listed

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
This compound has shown potential as a neuroprotective agent by acting as an antagonist to AMPA receptors. Research indicates that compounds with such activity can suppress neurotoxicity associated with excitatory neurotransmitters, making them candidates for treating various neurological disorders including multiple sclerosis and other demyelinating diseases . The ability to inhibit AMPA receptor activity is particularly valuable in developing therapies for conditions like epilepsy and neurodegenerative diseases .

Pharmaceutical Development
In pharmaceutical contexts, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid serves as a building block for synthesizing more complex molecules. Its boronic acid functionality allows for coupling reactions, which are crucial in drug discovery and development. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that may exhibit biological activity .

Organic Synthesis

Cross-Coupling Reactions
The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between arylboronic acids and various electrophiles. This reaction is significant in organic synthesis for constructing complex molecular architectures found in pharmaceuticals and agrochemicals . Its application extends to synthesizing benzophenone derivatives, which have diverse applications in materials science and organic electronics.

Catalyst Development
Recent studies have highlighted the effectiveness of palladium complexes in catalyzing reactions involving this boronic acid derivative. The development of N-heterocyclic carbene (NHC) palladium complexes has shown enhanced catalytic activity in facilitating acylative Suzuki-Miyaura coupling reactions . This advancement underscores the compound's role in improving synthetic methodologies within organic chemistry.

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Boronic acids are known to form dynamic covalent bonds with diols, leading to the development of smart materials that respond to environmental stimuli such as pH or temperature changes .

Nanotechnology Applications
The compound's unique chemical structure also positions it well for applications in nanotechnology. Its ability to form stable complexes with metals can be exploited in creating nanostructured materials for sensors or catalysts . These applications are vital in advancing technologies such as drug delivery systems where controlled release is essential.

Case Studies

Study Title Focus Area Findings
Neuroprotective Effects of AMPA AntagonistsNeurologyDemonstrated that compounds inhibiting AMPA receptors could reduce neurotoxicity and improve outcomes in models of multiple sclerosis .
Development of NHC-Palladium CatalystsOrganic ChemistryShowed improved yields in Suzuki-Miyaura reactions using this compound as a substrate .
Boronic Acid Derivatives in Smart MaterialsMaterials ScienceExplored the use of boronic acids for creating responsive polymer systems that exhibit changes based on environmental conditions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs and their distinctions:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Substituents Functional Groups
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid 1451390-83-2 C₁₁H₁₄BClNO₃ 255.50 g/mol 95% 6-Cl, 2-tert-butylcarbonylamino Boronic acid, amide, halogen
2-(tert-Butylcarbonylamino)phenylboronic acid (BB-8324) 146140-95-6 C₁₁H₁₄BNO₃ 219.05 g/mol 96% 2-tert-butylcarbonylamino Boronic acid, amide
5-tert-Butyl-2-chlorophenylboronic acid (FB-2389) 1233056-75-1 C₁₀H₁₃BClO₂ 212.48 g/mol 95% 5-tert-butyl, 2-Cl Boronic acid, halogen
2-Chloro-6-(trifluoromethyl)phenylboronic acid 851756-52-0 C₇H₅BClF₃O₂ 224.37 g/mol 98% 2-Cl, 6-CF₃ Boronic acid, halogen, CF₃

Key Observations :

  • Chlorine Position : In FB-0004 (target compound), the chlorine is at the 6-position, whereas FB-2389 places it at the 2-position. This alters steric and electronic effects; the 6-Cl in FB-0004 may reduce ortho-substitution interference in coupling reactions .

Purity and Commercial Availability

  • FB-0004 : Available at 95% purity (Combi-Blocks, MFCD01114877) .
  • BB-8324 : Higher purity (96%) but lacks the 6-Cl substituent, limiting its utility in reactions requiring halogen-directed regioselectivity .
  • 2-Chloro-6-(trifluoromethyl)phenylboronic acid : Highest purity (98%) among analogs, reflecting optimized synthetic protocols for halogenated boronic acids .

Research Findings and Structural Insights

  • Crystallography: Analogous tert-butylcarbonylamino-containing compounds (e.g., ’s azomethine imine) exhibit supramolecular arrangements stabilized by N–H···O hydrogen bonds. This suggests FB-0004 may form similar intermolecular interactions, influencing solubility and crystallization behavior .
  • Thermal Stability : Thermogravimetric analysis (TGA) of related boronic acids () indicates decomposition temperatures >200°C, suggesting FB-0004 is suitable for high-temperature reactions .

Preparation Methods

Synthesis via Protection and Boronation of 2-Amino-6-chlorophenyl Precursors

A common approach involves:

  • Step 1: Protection of the amino group
    The amino group on 2-amino-6-chlorophenyl derivatives is protected by reaction with tert-butylcarbonyl (Boc) protecting group reagents, typically using tert-butyl dicarbonate under mild conditions to avoid side reactions. This affords the 2-(tert-butylcarbonylamino)-6-chlorophenyl intermediate.

  • Step 2: Introduction of the boronic acid group
    The boronic acid moiety is introduced at the appropriate position on the aromatic ring via lithiation or halogen-metal exchange followed by quenching with trialkyl borates or boron electrophiles.

  • Step 3: Workup and purification
    The product is isolated by aqueous workup, extraction, drying, and purification methods such as column chromatography or recrystallization.

This method is supported by experimental data where 2-chloro-4-tert-butylcarbonylamino-phenol was used as a starting material and subjected to nucleophilic substitution and subsequent deprotection steps to yield the target compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

A highly efficient and widely used method for synthesizing substituted phenylboronic acids involves palladium-catalyzed cross-coupling:

  • Reactants:
    A halogenated aromatic compound such as 2-(tert-butylcarbonylamino)-6-chlorophenyl halide (e.g., bromide or iodide) is coupled with a boron reagent under palladium catalysis.

  • Catalysts and Conditions:
    Common catalysts include tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene. Bases such as cesium carbonate or sodium carbonate are used in polar solvents like 1,4-dioxane, water, or dimethoxyethane under inert atmosphere.

  • Reaction Parameters:
    Temperatures range from ambient to reflux (20–180°C), with reaction times from 1 hour (microwave-assisted) to over 40 hours for conventional heating.

  • Yields:
    Yields vary from moderate (60%) to good (73%) depending on the substrate and conditions.

This approach is exemplified in the synthesis of related chlorophenylboronic acid derivatives and is adaptable for the preparation of this compound.

Data Table Summarizing Key Preparation Conditions

Method Type Key Reagents & Catalysts Solvent(s) Temperature Time Yield (%) Notes
Protection + Boronation 2-chloro-4-tert-butylcarbonylamino-phenol, K2CO3, DMF DMF, DCM 20°C (protection) Several hours ~63% Boc protection followed by boronation and purification by column chromatography
Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, Cs2CO3 or Na2CO3, 2-(tert-butylcarbonylamino)-6-chlorophenyl halide 1,4-Dioxane, Water, DME 77–180°C 1–42 hours 60–73% Microwave-assisted or reflux, inert atmosphere, adaptable for boronic acid synthesis
Deprotection (if needed) Trifluoroacetic acid (TFA) in DCM DCM Room temperature 1–2 hours Quantitative Removal of Boc group to yield free amino boronic acid derivative

Detailed Research Findings and Experimental Notes

  • Protection Step: The amino group is protected efficiently by reaction with tert-butylcarbonyl reagents in dichloromethane at room temperature, yielding stable carbamate intermediates suitable for further functionalization.

  • Boronic Acid Formation: Boronation can be achieved by metalation (e.g., lithium-halogen exchange) followed by quenching with boron electrophiles or by palladium-catalyzed coupling with boronic acid derivatives under carefully controlled inert conditions to prevent oxidation or hydrolysis.

  • Catalyst Selection: The choice of palladium catalyst and ligand system significantly affects the reaction efficiency. For example, tris(dibenzylideneacetone)dipalladium(0) combined with bulky phosphine ligands accelerates coupling under microwave irradiation, reducing reaction time to 1 hour at 180°C.

  • Purification: Post-reaction mixtures are typically worked up by aqueous extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and purified by silica gel chromatography or recrystallization to yield analytically pure this compound.

  • Yields and Scalability: Reported yields range from moderate to good (60–73%), with scalability demonstrated in multi-gram syntheses. Reaction times and temperatures can be optimized depending on the scale and equipment (e.g., microwave reactors for small-scale rapid synthesis).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, and how does its purity affect downstream applications?

  • Methodology : Synthesis typically involves Miyaura borylation of a halogenated precursor (e.g., 2-amino-6-chlorobenzene derivatives) using bis(pinacolato)diboron under palladium catalysis. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >97% purity (as noted in commercial standards), which minimizes side reactions in cross-coupling applications. Purity verification via HPLC or 1H^{1}\text{H}/13C^{13}\text{C} NMR is essential to confirm the absence of residual catalysts or byproducts that could interfere with catalytic cycles .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 11B^{11}\text{B} NMR confirms boronic acid functionality (δ ~30 ppm for free boronic acid; shifts upon complexation). 1H^{1}\text{H} NMR identifies substituents (e.g., tert-butyl group at δ ~1.3 ppm).
  • Infrared (IR) Spectroscopy : B–O stretching (~1340 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 224.37).
  • Elemental Analysis : Matches calculated C, H, N, and B percentages to validate stoichiometry.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodology : The compound is hygroscopic and prone to protodeboronation. Storage at 0–6°C under inert atmosphere (argon or nitrogen) in amber glass vials minimizes degradation. Pre-use analysis (e.g., 11B^{11}\text{B} NMR) is recommended to confirm integrity after prolonged storage. Avoid aqueous solvents unless stabilized with ligands (e.g., diethanolamine) .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) elucidate the spatial arrangement and reactivity of this compound in Suzuki-Miyaura couplings?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., B–C ~1.56 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H···O interactions). For example, a dihedral angle of ~12° between the phenyl and boronic acid moieties (as seen in analogous structures) may enhance steric accessibility for transmetalation in cross-coupling reactions. Computational modeling (DFT) can correlate crystallographic data with reactivity trends, such as activation barriers for Pd–B bond formation .

Q. What strategies are employed to resolve contradictions in reaction yields when using this boronic acid in cross-coupling reactions under varying catalytic conditions?

  • Methodology :

  • Systematic Screening : Vary ligands (e.g., SPhos vs. XPhos), bases (K2_2CO3_3 vs. CsF), and solvents (THF vs. dioxane) to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via in situ 19F^{19}\text{F} NMR to detect intermediates (e.g., arylpalladium species).
  • Contradiction Analysis : Apply triangulation by comparing results across multiple techniques (e.g., GC-MS, HPLC) and statistical tools (e.g., ANOVA) to distinguish experimental error from mechanistic variability .

Q. How does the tert-butylcarbonylamino group influence the electronic and steric properties of the boronic acid moiety, and how can this be quantified computationally?

  • Methodology :

  • Steric Effects : Calculate percent buried volume (%Vbur_{\text{bur}}) using Tolman’s method to quantify steric hindrance from the tert-butyl group.
  • Electronic Effects : Density Functional Theory (DFT) computes Natural Bond Orbital (NBO) charges on boron to assess electrophilicity. Comparative studies with analogs (e.g., methylcarbonylamino derivatives) reveal electronic modulation effects on transmetalation rates.
  • Solvent Interactions : Molecular Dynamics (MD) simulations model solvation effects on boronic acid stability in polar aprotic solvents.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
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2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

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